{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring followed by the introduction of the fluorophenoxy group and the acetic acid moiety. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group on the thiazole ring.
Acetic Acid Moiety Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Agrochemicals: The compound is investigated for its herbicidal and pesticidal activities, making it a candidate for the development of new agrochemical products.
Materials Science: It can be used as a building block in the synthesis of advanced materials with specific electronic, optical, or mechanical properties
Mechanism of Action
The mechanism of action of {2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target microbial enzymes, leading to the disruption of essential metabolic processes in pathogens. In agrochemicals, it may inhibit key enzymes in plants or pests, leading to their death or reduced growth .
Comparison with Similar Compounds
{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid can be compared with other thiazole derivatives such as:
{2-[(4-Fluorophenoxy)methyl]-3H-imidazo[4,5-b]pyridin-3-yl}acetic acid: This compound has a similar structure but contains an imidazo[4,5-b]pyridine ring instead of a thiazole ring.
3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid: This compound features an oxetane ring and is used in different applications due to its unique ring strain and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
929974-99-2 |
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Molecular Formula |
C12H10FNO3S |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10FNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI Key |
PYFGUQFDSHGREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)F |
Origin of Product |
United States |
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